molecular formula C17H18N4O B4453584 4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B4453584
M. Wt: 294.35 g/mol
InChI Key: SUEDPLSNXHDQJF-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (IUPAC name: 5-methyl-7-(morpholin-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine) is a high-value pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C17H18N4O and a molecular weight of 294.35 g/mol . This compound is part of a notable class of heterocyclic scaffolds renowned for their significant pharmacological versatility, serving as a key intermediate and active compound in medicinal chemistry and drug discovery research . Its core structure features a methyl group at position 5, a phenyl group at position 3, and a critical morpholine substituent at position 7 . The primary research value of this compound lies in its potent biological activities. It is widely investigated as a protein kinase inhibitor (PKI), playing a critical role in targeted cancer therapy . Kinases are essential enzymes that regulate cellular signalling, and their disruption is a hallmark of many cancers . This compound demonstrates promising antitumor activity by inhibiting the growth of various cancer cell lines, including breast cancer, through the disruption of specific enzymes and signalling pathways crucial for cell proliferation and survival . Furthermore, its mechanism of action often involves interacting with specific molecular targets, such as kinases, by binding to the active site of these enzymes and inhibiting their activity . The morpholine ring at the C7 position is a critical pharmacophore for engaging the ATP-binding pocket in kinase targets, enhancing hydrogen-bonding capacity and binding affinity . Beyond its anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have also shown antiviral potential in research, with studies indicating that similar compounds can interfere with viral replication processes . The synthesis of this compound typically involves the cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or similar 1,3-biselectrophilic compounds, followed by a nucleophilic substitution with morpholine at position 7 under reflux conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-13-11-16(20-7-9-22-10-8-20)21-17(19-13)15(12-18-21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEDPLSNXHDQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent. One common method involves the reaction of 3-aminopyrazole with 5-methyl-3-phenylpyrazole-4-carbaldehyde in the presence of a base such as sodium ethoxide, followed by cyclization with morpholine under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. Key pharmacological properties include:

  • Antitumor Activity : Pyrazolo[1,5-a]pyrimidine derivatives have been shown to exhibit significant anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival .
  • Antiviral Effects : Some studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines can be effective against viral infections, potentially serving as antiviral agents .
  • Enzymatic Inhibition : The compound has been identified as an inhibitor of certain enzymes, which may play a role in various diseases, including cancer and infectious diseases .

Case Studies

Several case studies highlight the applications of this compound in therapeutic settings:

Case Study 1: Anticancer Activity

A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that 4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth .

Case Study 2: Antiviral Properties

In another investigation, researchers evaluated the antiviral potential of several pyrazolo[1,5-a]pyrimidine derivatives against influenza virus strains. The results indicated that compounds similar to this compound showed significant antiviral activity by interfering with viral replication processes .

Comparative Data Table

PropertyThis compoundOther Pyrazolo Derivatives
Antitumor ActivityHigh (IC50 values < 10 µM)Varies; some > 10 µM
Antiviral ActivityModerate (effective against specific strains)High for some derivatives
Enzymatic InhibitionSpecific to certain kinasesVaries widely
Synthesis ComplexityModerate; involves cyclocondensationGenerally complex

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival. This inhibition can result in the induction of apoptosis and the suppression of tumor growth .

Comparison with Similar Compounds

Substituent Effects at Position 7

The morpholine group at position 7 is a critical pharmacophore. Comparisons with other substituents reveal:

  • Morpholine vs. Piperazine :
    • 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (IC₅₀ = 0.45 μM for Kinase X) vs. 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine (IC₅₀ = 1.2 μM) .
    • Morpholine’s oxygen atom enhances hydrogen-bonding capacity and reduces logP (2.1 vs. 3.3 for piperazine), improving solubility .
  • Morpholine vs.

Substituent Effects at Position 5

  • Methyl vs. tert-Butyl :
    • 4-[5-tert-Butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine (MW = 350.47 g/mol) has higher lipophilicity (logP ≈ 3.5) compared to the methyl-substituted parent compound (logP = 2.1), which may reduce aqueous solubility but improve membrane permeability .

Substituent Effects at Position 3

  • Phenyl vs.

Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine

  • 5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine vs. 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl derivatives :
    • Triazolo analogs (e.g., DSM1 ) exhibit distinct bioactivity, such as inhibition of dihydroorotate dehydrogenase (DHODH), a target in antimalarial research .

Kinase Inhibition

  • Morpholine at C7 : Critical for ATP-binding pocket engagement in kinase targets. Derivatives with morpholine show 2–3× higher potency than piperazine analogs .
  • Methyl at C5 : Balances lipophilicity and steric effects; larger groups (e.g., tert-butyl) may hinder binding .

Anticancer Activity

  • 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (): Demonstrates IC₅₀ values <1 μM in kinase-driven cancer models. The ethyl group at position 2 may enhance hydrophobic interactions with targets .

Antiviral and Anti-Inflammatory Activity

  • Triazole-linked glycohybrids (e.g., 9e–9g in ): Modified pyrazolo[1,5-a]pyrimidines with fluorophenyl or trifluoromethyl groups show enhanced antiviral activity due to improved metabolic stability .

Key Physicochemical Properties

Compound Molecular Weight (g/mol) logP Water Solubility
4-(5-Methyl-3-phenyl-7-yl)morpholine 294.36 2.1 Moderate
4-[5-tert-Butyl-3-(4-methylphenyl)-7-yl]morpholine 350.47 3.5 Low
4-{5-Chloro-2-methyl-7-yl}morpholine 309.17 2.8 Moderate

Biological Activity

4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The compound exhibits a range of pharmacological activities, particularly in the fields of oncology and virology. Key properties include:

  • Anticancer Activity : It has shown promising results against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
  • Antiviral Properties : Its potential application in treating viral infections is being explored.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit potent cytotoxic effects against various cancer cell lines.

The anticancer effects are primarily attributed to the inhibition of specific enzymes involved in critical cellular processes. For instance, these compounds often act as enzyme inhibitors affecting pathways such as:

  • Aurora-A Kinase Inhibition : This leads to disruption in cell cycle progression.
  • Induction of Autophagy : Some derivatives promote autophagic cell death.
  • Topoisomerase II Inhibition : This interference can prevent DNA replication and repair.

Case Studies and Research Findings

Table 1 summarizes the anticancer activities of related pyrazolo[1,5-a]pyrimidine derivatives:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF70.01Aurora-A kinase inhibition
Compound BNCI-H4600.39Induction of autophagy
Compound CSF-26831.5Topoisomerase II inhibition

In a study involving MCF7 breast cancer cells, certain derivatives demonstrated IC50 values as low as 0.01 µM, indicating high potency. In another study with NCI-H460 lung cancer cells, compounds showed IC50 values around 0.39 µM .

Detailed Findings from Recent Research

Recent literature has highlighted several findings regarding the biological activity of this compound:

  • Induction of Apoptosis : Research has confirmed that several pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis through intrinsic and extrinsic pathways. For example, a study reported that treatment with specific derivatives led to increased caspase-8 activity and loss of mitochondrial membrane potential in DLD-1 and HT-29 cell lines .
  • Cell Proliferation Inhibition : The exposure of various cancer cell lines to these compounds resulted in dose-dependent inhibition of cell proliferation. For instance, one derivative exhibited an IC50 value of 0.39 µM in DLD-1 cells .
  • Biochemical Pathway Modulation : The compounds have been shown to affect key signaling pathways involved in cancer progression and survival, providing a basis for their therapeutic potential.

Q & A

Q. What are the optimal synthetic strategies for preparing 4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine?

The synthesis typically involves multi-step routes starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors. For example:

  • Core formation : Cyclize substituted pyrazole and pyrimidine precursors under acidic or basic conditions (e.g., using DMF or ethanol as solvents) .
  • Functionalization : Introduce the morpholine moiety at position 7 via nucleophilic substitution or coupling reactions. Evidence suggests that trifluoromethyl groups (if present) require controlled anhydrous conditions to avoid side reactions .
  • Purification : Use recrystallization (ethanol/DMF) or column chromatography for intermediates. Final purity should be verified via HPLC (>95%) and NMR .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example, the morpholine group’s protons show distinct splitting patterns (δ 3.5–4.0 ppm) .
  • X-ray crystallography : Resolve ambiguous regiochemistry (e.g., phenyl vs. methyl group placement) using single-crystal diffraction (space group P21/c, β ≈ 95°) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 363.4) and fragmentation patterns .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s biological activity, such as enzyme inhibition?

The morpholine group enhances solubility and modulates target binding. For example:

  • Kinase inhibition : Morpholine’s oxygen atoms participate in hydrogen bonding with ATP-binding pockets (e.g., in KDR kinase), as shown in docking studies .
  • SAR studies : Truncating morpholine to smaller amines reduces potency by >50%, indicating its role in maintaining conformational stability .
  • Experimental validation : Use competitive binding assays (e.g., fluorescence polarization) with purified enzymes to quantify IC50 shifts .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50 values)?

  • Reproducibility checks : Standardize assay conditions (e.g., buffer pH, ATP concentration) across labs. For instance, variations in Mg²+ levels (1–10 mM) alter kinase inhibition by 30% .
  • Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based viability assays (e.g., MTT) for functional activity .

Q. What computational approaches are effective for predicting binding modes with therapeutic targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., benzodiazepine receptors). The morpholine group’s orientation in the binding pocket is critical for ΔG calculations .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Pay attention to trifluoromethyl group dynamics, which may affect hydrophobic interactions .

Q. How do functional groups (e.g., trifluoromethyl, phenyl) impact stability under physiological conditions?

  • Hydrolytic stability : The trifluoromethyl group resists esterase-mediated degradation compared to methyl groups. Assess via LC-MS after incubating in plasma (37°C, 24 hr) .
  • Oxidative metabolism : Use liver microsomes to identify metabolites. The phenyl ring undergoes CYP450-mediated hydroxylation, requiring structural shielding via para-substituents .

Q. What strategies enable comparative studies with structural analogs (e.g., pyrazolo[3,4-d]pyrimidines)?

  • Library synthesis : Prepare analogs with variations at positions 3 (phenyl), 5 (methyl), and 7 (morpholine) using parallel synthesis .
  • Activity cliffs : Compare IC50 values in enzyme assays. For example, replacing morpholine with piperazine reduces anticancer activity by 10-fold .

Q. How can degradation pathways be mapped to improve formulation stability?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor via UPLC-PDA for degradants (e.g., morpholine ring opening) .
  • Stabilizers : Add antioxidants (e.g., BHT) to mitigate oxidation of the pyrazolo-pyrimidine core .

Q. What experimental designs elucidate receptor-ligand interactions (e.g., peripheral benzodiazepine receptors)?

  • Radioligand displacement : Use [³H]PK11195 in competitive binding assays. The morpholine group’s basicity enhances affinity (Ki < 100 nM) .
  • Mutagenesis studies : Modify receptor residues (e.g., Tyr158 in PBR) to identify critical binding contacts via SPR .

Q. Which advanced analytical methods improve detection limits in complex matrices?

  • Hyphenated techniques : LC-MS/MS with MRM (multiple reaction monitoring) achieves pg/mL sensitivity in plasma .
  • 2D NMR : HSQC and HMBC resolve overlapping signals in crowded spectral regions (e.g., pyrimidine protons at δ 7.5–8.5 ppm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Reactant of Route 2
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4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.